molecular formula C19H24N4O3S B2537631 8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1251575-97-9

8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2537631
CAS No.: 1251575-97-9
M. Wt: 388.49
InChI Key: HLBYXSGZUTUTPO-UHFFFAOYSA-N
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Description

8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. These compounds are crucial in biochemistry as they are involved in a variety of biochemical processes, including the structure of DNA and RNA, as well as in cellular energy transfer via compounds like ATP.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

  • Introduction of the Isopentylthio Group: : The initial step often involves a substitution reaction where an isopentylthio group is introduced to the purine ring.

  • Methylation: : The methylation at the 3-position is achieved through alkylation reactions using reagents like methyl iodide in the presence of a base.

  • Addition of Phenoxyethyl Group: : The 7-position is modified through a nucleophilic substitution reaction to attach the phenoxyethyl group.

Industrial Production Methods: Industrially, these reactions can be optimized for higher yields through:

  • Catalysts: : Using catalysts like palladium to accelerate the reactions.

  • Reaction Conditions: : Controlling temperature, pressure, and pH to ensure optimal reaction conditions.

  • Purification: : Employing chromatography techniques for purification to achieve high purity levels of the compound.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions to form sulfoxides and sulfones.

  • Reduction: : Reduction reactions can convert certain groups into their respective alcohols or amines.

  • Substitution: : The compound can engage in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:
  • Oxidizing Agents: : Examples include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride are common choices.

  • Solvents: : Reactions often use solvents like dichloromethane, dimethyl sulfoxide, or ethanol.

Major Products:
  • Sulfoxides and Sulfones: : Formed from oxidation reactions.

  • Alcohols and Amines: : Result from reduction reactions.

  • Functionalized Derivatives: : Produced from substitution reactions.

Scientific Research Applications

Chemistry:

  • Used as intermediates in the synthesis of more complex organic molecules.

Biology:
  • Studied for its potential role in inhibiting enzymes involved in nucleic acid metabolism.

Medicine:
  • Investigated for its potential therapeutic effects in treating diseases related to purine metabolism abnormalities.

Industry:
  • Utilized in the manufacture of specialized chemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways:

  • Inhibition of Enzymes: : It can inhibit certain enzymes, thus affecting pathways involving purine metabolism.

  • Interaction with Receptors: : The compound may bind to specific receptors, influencing cellular responses.

Comparison with Similar Compounds

8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is unique in its specific substitution pattern on the purine ring, which imparts distinct biochemical properties.

Similar Compounds:
  • Caffeine: : Another purine derivative, known for its stimulant effects.

  • Theophylline: : Used in respiratory diseases like asthma.

  • Azathioprine: : An immunosuppressive drug used in organ transplantation.

These compounds share a similar purine backbone but differ in their functional groups, affecting their biological activities and applications.

And there you have it—a detailed dive into the world of this compound. Fascinating stuff, isn’t it?

Properties

IUPAC Name

3-methyl-8-(3-methylbutylsulfanyl)-7-(2-phenoxyethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-13(2)9-12-27-19-20-16-15(17(24)21-18(25)22(16)3)23(19)10-11-26-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBYXSGZUTUTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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